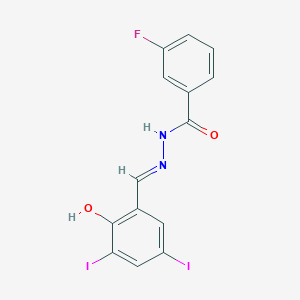
1-(2-furylmethyl)-4-(propylsulfonyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-furylmethyl)-4-(propylsulfonyl)piperazine oxalate, commonly known as PFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PFP is a piperazine derivative that has been synthesized using different methods and has been extensively studied for its biological properties and mechanism of action.
作用機序
PFP acts as an antagonist of the NMDA receptor by binding to a site on the receptor that is distinct from the glutamate-binding site. PFP irreversibly binds to the receptor, resulting in a long-lasting blockade of its activity. This mechanism of action has been used to study the role of NMDA receptors in various physiological and pathological processes, such as synaptic plasticity, pain perception, and neurodegenerative diseases.
Biochemical and Physiological Effects:
PFP has been shown to have various biochemical and physiological effects. In addition to its role as an NMDA receptor antagonist, PFP has been shown to inhibit the activity of other ion channels, such as the voltage-gated potassium channel and the transient receptor potential channel. PFP has also been shown to have analgesic properties, as it can block the transmission of pain signals in the spinal cord. Additionally, PFP has been shown to have neuroprotective effects, as it can prevent the death of neurons in models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using PFP in lab experiments is its selective and irreversible blockade of the NMDA receptor. This allows for the specific study of the role of NMDA receptors in various physiological and pathological processes. However, one of the limitations of using PFP is its potential toxicity, as it can cause cell death at high concentrations. Additionally, the irreversible nature of PFP binding to the NMDA receptor can make it difficult to study the recovery of receptor function after blockade.
将来の方向性
For research on PFP include the development of more selective and less toxic NMDA receptor antagonists, the study of the role of NMDA receptors in neurological and psychiatric disorders, and the potential use of PFP as a therapeutic agent for neurodegenerative diseases.
合成法
Several methods have been reported for the synthesis of PFP. One of the most commonly used methods involves the reaction of 2-(furan-2-ylmethyl)piperazine with propylsulfonyl chloride in the presence of a base, followed by the addition of oxalic acid to form the oxalate salt of PFP. The purity and yield of the synthesized compound can be improved by recrystallization from an appropriate solvent.
科学的研究の応用
PFP has been extensively studied for its potential applications in various fields of science. One of the main applications of PFP is in the field of neuroscience, where it has been used as a tool to study the function and regulation of neurotransmitter receptors. PFP has been shown to selectively and irreversibly block the activity of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor that plays a critical role in synaptic plasticity and learning and memory processes. PFP has also been used in the study of other ion channels, such as the voltage-gated potassium channel and the transient receptor potential channel.
特性
IUPAC Name |
1-(furan-2-ylmethyl)-4-propylsulfonylpiperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3S.C2H2O4/c1-2-10-18(15,16)14-7-5-13(6-8-14)11-12-4-3-9-17-12;3-1(4)2(5)6/h3-4,9H,2,5-8,10-11H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVOWZHJODSESW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC=CO2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Furan-2-ylmethyl-4-(propane-1-sulfonyl)-piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B6123756.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6123775.png)
![2-(methylthio)-4-(3-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1-piperidinyl)pyrimidine](/img/structure/B6123779.png)

![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(methylthio)-2-propanamine](/img/structure/B6123794.png)
![2-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B6123795.png)
![2-acetyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B6123797.png)
![N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-1-cyclohexene-1-carboxamide](/img/structure/B6123798.png)
![N-methyl-N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-(4-pyrimidinyl)ethanamine](/img/structure/B6123801.png)


![5-{[benzyl(methyl)amino]methyl}-N-(1,2-dimethylpropyl)-3-isoxazolecarboxamide](/img/structure/B6123822.png)
![4-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B6123829.png)